1-(1-Bromovinyl)-2-methoxybenzene
Overview
Description
1-(1-Bromovinyl)-2-methoxybenzene is an organic compound that features a bromovinyl group attached to a methoxybenzene ring
Scientific Research Applications
1-(1-Bromovinyl)-2-methoxybenzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Bromovinyl compounds are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The mode of action of 1-(1-Bromovinyl)-2-methoxybenzene involves its interaction with its targets through a process known as transmetalation . In this process, the bromovinyl group acts as a leaving group, allowing the compound to form a new bond with its target .
Biochemical Pathways
Bromovinyl compounds are known to participate in the suzuki–miyaura cross-coupling reaction , which could potentially affect various biochemical pathways.
Result of Action
The compound’s participation in the suzuki–miyaura cross-coupling reaction suggests that it could potentially influence the formation of carbon–carbon bonds , which are fundamental to many biological processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which the compound participates is known to be influenced by factors such as temperature, pH, and the presence of a catalyst .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromovinyl)-2-methoxybenzene can be synthesized through several methods. One common approach involves the bromination of 2-methoxybenzene followed by a vinylation reaction. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The vinylation step can be achieved using acetylene or vinyl halides under specific conditions .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination and vinylation processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromovinyl)-2-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the bromovinyl group can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetone), and catalysts (e.g., palladium, copper).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., water, acetic acid).
Reduction: Reducing agents (e.g., LiAlH4, H2), solvents (e.g., ether, tetrahydrofuran), catalysts (e.g., palladium on carbon).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Aldehydes or ketones.
Reduction: Corresponding alkanes or alkenes.
Comparison with Similar Compounds
1-(1-Bromovinyl)benzene: Lacks the methoxy group, making it less versatile in certain reactions.
2-Bromo-1-methoxybenzene: Lacks the vinyl group, limiting its reactivity in vinylation reactions.
1-(1-Chlorovinyl)-2-methoxybenzene: Similar structure but with chlorine instead of bromine, leading to different reactivity and selectivity in reactions .
Uniqueness: 1-(1-Bromovinyl)-2-methoxybenzene is unique due to the presence of both the bromovinyl and methoxy groups, which confer distinct reactivity and versatility in synthetic applications
Properties
IUPAC Name |
1-(1-bromoethenyl)-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c1-7(10)8-5-3-4-6-9(8)11-2/h3-6H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZQFMHKOYWYKTD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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